Isocoproporphyrin
Description
Overview of the Heme Biosynthetic Pathway and Key Enzymes
The production of heme from the simple precursors glycine (B1666218) and succinyl-CoA involves a series of enzymatic reactions that are precisely controlled to meet the cell's metabolic needs. ashpublications.orgnih.gov
The heme biosynthetic pathway is a prime example of the metabolic cooperation between the mitochondria and the cytosol. The eight enzymes involved in this pathway are strategically located in these two cellular compartments. reactome.orgyoutube.comutah.edu The process begins in the mitochondria, moves to the cytosol for a series of intermediate steps, and then returns to the mitochondria for the final stages of heme synthesis. ashpublications.orgreactome.org
The compartmentalization of these enzymes is critical for the regulation and efficiency of the pathway. The initial and final three steps occur within the mitochondria, while the intermediate four steps take place in the cytosol. nih.govreactome.org
Table 1: Enzymes of the Heme Biosynthetic Pathway and their Subcellular Location
| Enzyme | Subcellular Location |
|---|---|
| 5'-Aminolevulinate Synthase (ALAS) | Mitochondria |
| Aminolevulinate Dehydratase (ALAD) | Cytosol |
| Porphobilinogen (B132115) Deaminase (PBGD) | Cytosol |
| Uroporphyrinogen III Synthase (UROS) | Cytosol |
| Uroporphyrinogen Decarboxylase (UROD) | Cytosol |
| Coproporphyrinogen Oxidase (CPOX) | Mitochondria |
| Protoporphyrinogen (B1215707) Oxidase (PPOX) | Mitochondria |
| Ferrochelatase (FECH) | Mitochondria |
The heme biosynthetic pathway is tightly regulated to prevent both heme deficiency and the toxic accumulation of porphyrin precursors. The primary rate-limiting step in this pathway is the initial reaction catalyzed by 5'-aminolevulinate synthase (ALAS). frontiersin.orgmdpi.com
There are two isoforms of ALAS: ALAS1, which is ubiquitously expressed, and ALAS2, which is specific to erythroid cells. ashpublications.org The activity of ALAS1 is subject to negative feedback regulation by the end-product, heme. ashpublications.org High levels of heme inhibit the synthesis and mitochondrial import of ALAS1. In contrast, the regulation of ALAS2 is primarily controlled by the availability of iron. ashpublications.org
Other enzymes in the pathway, such as porphobilinogen deaminase, have also been suggested to play a rate-limiting role under certain conditions. nih.govresearchgate.net The regulation of heme synthesis is a multi-faceted process involving feedback inhibition, transcriptional control of the encoding genes, and the availability of substrates. mdpi.com
General Classification of Porphyrins and Porphyrin Precursors
Porphyrins are a class of large, aromatic heterocyclic organic compounds composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. slideshare.netwikipedia.org The parent compound of the porphyrins is porphine. wikipedia.org
Porphyrins are distinguished by the different side chains that are attached to the pyrrole rings. uoanbar.edu.iq The arrangement of these side chains can lead to different isomers. The naturally occurring and biologically significant porphyrins are typically type I and type III isomers. slideshare.netresearchgate.net Only type III isomers serve as precursors for heme. porphyriafoundation.org
The precursors in the heme synthesis pathway, such as δ-aminolevulinic acid (ALA) and porphobilinogen (PBG), are not porphyrins themselves but are the building blocks from which the porphyrin macrocycle is constructed. nih.gov The intermediates in the pathway exist in a chemically reduced and colorless form known as porphyrinogens, which are then oxidized to form the colored porphyrins. uoanbar.edu.iqnih.gov
The most important porphyrins in biological systems include uroporphyrin, coproporphyrin, and protoporphyrin. sciencequery.com
Contextualization of Porphyrias as Disorders of Heme Biosynthesis
Porphyrias are a group of rare, mostly inherited metabolic disorders that result from deficiencies in specific enzymes of the heme biosynthetic pathway. nih.govmsdmanuals.commedicoapps.org These enzymatic defects lead to the accumulation and increased excretion of porphyrins or their precursors. nih.govmedicoapps.org
The classification of porphyrias can be based on the primary site of the enzymatic defect (hepatic or erythropoietic) or on the clinical manifestations (acute or cutaneous). mhmedical.com
Hepatic Porphyrias: The enzyme deficiency is primarily in the liver. These can be further divided into acute and chronic forms.
Erythropoietic Porphyrias: The enzyme defect is mainly in the erythroid cells of the bone marrow.
The clinical symptoms of porphyrias are a direct consequence of the accumulation of specific porphyrin precursors. Neurological symptoms are associated with the buildup of the precursors ALA and PBG, while cutaneous photosensitivity is caused by the accumulation of porphyrins in the skin. nih.govmhmedical.com Each type of porphyria is characterized by a unique pattern of accumulated and excreted intermediates, which is the basis for diagnosis. nih.govnih.gov
Table 2: Classification of Porphyrias and Associated Deficient Enzymes
| Porphyria Type | Deficient Enzyme | Classification |
|---|---|---|
| ALA dehydratase deficiency porphyria (ADP) | Aminolevulinate Dehydratase | Acute Hepatic |
| Acute Intermittent Porphyria (AIP) | Porphobilinogen Deaminase | Acute Hepatic |
| Congenital Erythropoietic Porphyria (CEP) | Uroporphyrinogen III Synthase | Erythropoietic |
| Porphyria Cutanea Tarda (PCT) | Uroporphyrinogen Decarboxylase | Hepatic (Cutaneous) |
| Hereditary Coproporphyria (HCP) | Coproporphyrinogen Oxidase | Acute Hepatic |
| Variegate Porphyria (VP) | Protoporphyrinogen Oxidase | Acute Hepatic |
| Erythropoietic Protoporphyria (EPP) | Ferrochelatase | Erythropoietic |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36548-09-1 |
|---|---|
Molecular Formula |
C36H38N4O8 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8/c1-5-20-17(2)25-13-26-18(3)21(6-9-33(41)42)29(38-26)15-31-23(8-11-35(45)46)24(12-36(47)48)32(40-31)16-30-22(7-10-34(43)44)19(4)27(39-30)14-28(20)37-25/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
UHKZSWAPQUEURH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Synonyms |
isocoproporphyrin |
Origin of Product |
United States |
Isocoproporphyrin: Formation and Biochemical Significance
Biosynthetic Derivation of Isocoproporphyrin
The synthesis of this compound is not a feature of normal heme production but rather an alternative metabolic route that becomes significant under specific pathological conditions.
Formation from Pentacarboxylporphyrinogen
This compound originates from pentacarboxylporphyrinogen III, an intermediate in the standard heme biosynthesis pathway. Under normal physiological conditions, pentacarboxylporphyrinogen III is sequentially decarboxylated to coproporphyrinogen III. However, in certain metabolic disturbances, this process is altered, leading to the formation of this compound's precursor. The abnormal series of porphyrins, including this compound, are notably excreted by individuals with porphyria cutanea tarda (PCT). karger.com These compounds are believed to emerge from the bacterial degradation of dehydroisocoproporphyrinogen (B1257652), which is produced through the premature action of coproporphyrinogen oxidase on the pentacarboxylate intermediate. karger.com
Role of Coproporphyrinogen Oxidase (CPO) and its Dysregulation
Coproporphyrinogen oxidase (CPO) is a key enzyme in heme synthesis, typically catalyzing the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. nih.gov However, in conditions such as porphyria cutanea tarda, the regulation of this enzymatic activity is disrupted. This dysregulation leads to CPO acting on an earlier substrate in the pathway, pentacarboxylporphyrinogen III. karger.com
This premature metabolism results in the formation of dehydroisocoproporphyrinogen. karger.com Studies have shown that of the four type III pentacarboxylate isomeric porphyrinogens, only one is a substrate for CPO, leading to the production of dehydrothis compound. karger.com While this substrate is processed less efficiently than the normal substrate, coproporphyrinogen-III, this finding supports the existence of an alternative pathway for heme biosynthesis in humans with PCT or similar conditions. karger.com A deficiency in CPO, caused by mutations in the CPOX gene, is the underlying cause of hereditary coproporphyria, a rare metabolic disorder. wikipedia.orgnih.gov
Involvement of Intestinal Microbiota in Terminal Oxidation
Following its formation in the liver and excretion into the bile as dehydroisocoproporphyrinogen, the final steps in the formation of this compound and its related compounds involve the metabolic activity of the intestinal microbiota. Evidence suggests that dehydrothis compound, or its reduced form, is synthesized in the liver and subsequently converted by intestinal microorganisms to this compound and de-ethylthis compound. karger.com This is analogous to the microbial conversion of protoporphyrin to meso- and deutero-porphyrins in the gut. karger.com The gastrointestinal tract is an anaerobic environment where many microbes, particularly from the Bacteroidetes phylum, are involved in heme and porphyrin metabolism. medlineplus.gov
This compound as a Metabolite of Type I Porphyrinogen (B1241876) Isomers
In the biosynthesis of heme, two main series of porphyrinogen isomers exist: type I and type III. The type III isomers are the physiologically relevant precursors of heme. youtube.com However, in certain inherited metabolic disorders, such as congenital erythropoietic porphyria, a deficiency in the enzyme uroporphyrinogen-III cosynthase leads to the accumulation of the type I isomers, uroporphyrinogen I and subsequently coproporphyrinogen I. wikipedia.org
This compound Derivatives and Related Metabolites
In addition to this compound itself, several related metabolites are formed and excreted, providing further diagnostic clues in porphyrias.
Hydroxythis compound
Hydroxythis compound is a derivative of this compound that is also found in the excretions of individuals with porphyria cutanea tarda symptomatica. karger.com The exact origin and complete metabolic pathway of hydroxythis compound are not fully elucidated, but it is understood to be part of the this compound series of porphyrins. karger.com Its presence has been identified in the bile, urine, and feces of patients with this condition, suggesting it is another downstream metabolite of the abnormal pathway originating from pentacarboxylporphyrinogen III. karger.com
Interactive Data Table: Key Molecules in this compound Formation
| Molecule | Precursor(s) | Key Enzyme(s) Involved | Significance |
| Pentacarboxylporphyrinogen III | Uroporphyrinogen III | Uroporphyrinogen Decarboxylase | Normal heme synthesis intermediate |
| Dehydroisocoproporphyrinogen | Pentacarboxylporphyrinogen III | Coproporphyrinogen Oxidase (dysregulated) | Key intermediate in the abnormal pathway leading to this compound |
| This compound | Dehydroisocoproporphyrinogen | Intestinal Microbiota | Diagnostic marker for Porphyria Cutanea Tarda |
| Coproporphyrinogen I | Uroporphyrinogen I | Uroporphyrinogen Decarboxylase | Accumulates in Congenital Erythropoietic Porphyria |
| Hydroxythis compound | This compound (likely) | Not fully elucidated | Derivative found in Porphyria Cutanea Tarda |
Ketothis compound
Ketothis compound is a derivative of this compound. Its presence, along with other specific porphyrins, is analyzed in laboratory tests to diagnose and differentiate between various porphyrias. The analysis of these compounds in feces is a crucial diagnostic tool.
The formation of this compound series porphyrins is a key indicator of Porphyria Cutanea Tarda (PCT). In this condition, a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD) leads to the accumulation of its substrates. porphyriafoundation.orgmsdmanuals.com The accumulated uroporphyrinogen is then metabolized through an alternative pathway, leading to the formation of isocoproporphyrinogen, which is subsequently oxidized to this compound and its derivatives.
Deethylthis compound
Deethylthis compound is another significant member of the this compound series found in the feces of patients with Porphyria Cutanea Tarda Symptomatica (PCTS). bmj.com Its identification is essential for the differential diagnosis of this condition from other porphyrias, such as variegate porphyria. bmj.com
The biochemical hallmark of PCT is the fecal excretion of large amounts of this compound. porphyriafoundation.orgmedscape.com The ratio of this compound to coproporphyrin in feces is a particularly useful diagnostic marker. In patients with PCT, this ratio is significantly elevated, ranging from 0.1 to 5.6, while in healthy individuals and patients with other forms of porphyria, the ratio is typically 0.05 or less. nih.gov The presence of deethylthis compound contributes to this characteristic fecal porphyrin profile. bmj.com
| Condition | This compound:Coproporphyrin Ratio |
|---|---|
| Porphyria Cutanea Tarda Symptomatica (PCTS) | 0.1 - 5.6 |
| Other Porphyrias & Non-Porphyric Subjects | ≤ 0.05 |
Dehydroisocoproporphyrinogen and its Sulfonation
Dehydroisocoproporphyrinogen is an intermediate in the alternative metabolic pathway that leads to the formation of the this compound series. This compound is part of a group of previously unrecognized tetracarboxylate porphyrins found in the feces of individuals with PCTS. bmj.com The pathway involving dehydroisocoproporphyrinogen becomes significant when the primary heme synthesis pathway is disrupted.
Metabolic Context and Enzymological Basis of Isocoproporphyrin Accumulation
Uroporphyrinogen Decarboxylase (UROD) Deficiency and Isocoproporphyrinogenesis
The central enzyme implicated in the formation of isocoproporphyrin is uroporphyrinogen decarboxylase (UROD). This enzyme is responsible for the fifth step in the heme synthesis pathway, catalyzing the sequential removal of four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to form coproporphyrinogen III. wikipedia.orgfrontierspecialtychemicals.com A deficiency in UROD activity is the fundamental cause of porphyria cutanea tarda, the most common human porphyria. porphyriafoundation.orgembopress.orgen-academic.com
Mechanism of UROD Inhibition and Consequent Porphyrin Accumulation
Inhibition of UROD leads to the accumulation of its primary substrate, uroporphyrinogen, as well as intermediate porphyrinogens with seven, six, and five carboxyl groups. aopwiki.org The mechanism of UROD inhibition in PCT is not due to a reduced amount of the enzyme protein itself but rather to the generation of an inhibitor within the hepatocytes. nih.gov
Research has identified this inhibitor as uroporphomethene, a partially oxidized form of uroporphyrinogen. nih.gov This oxidation is thought to be an iron-dependent reaction, potentially mediated by cytochrome P450 enzymes, specifically CYP1A2. aopwiki.orgnih.gov Uroporphomethene acts as a competitive inhibitor of UROD, effectively reducing its catalytic activity. nih.gov This inhibition creates a bottleneck in the heme synthesis pathway, causing the upstream substrates to accumulate.
The accumulation of pentacarboxylporphyrinogen in the liver is a critical step leading to this compound formation. This substrate is then acted upon by coproporphyrinogen oxidase, leading to the formation of dehydroisocoproporphyrinogen (B1257652). This compound is subsequently excreted in the bile and oxidized by gut bacteria to form this compound. nih.gov
Interplay of Hepatic Metabolism and this compound Excretion
The liver plays a central role in both the production and excretion of this compound. nih.govresearchgate.net As previously mentioned, the formation of dehydroisocoproporphyrinogen from accumulated pentacarboxylporphyrinogen occurs in the liver. nih.gov This intermediate is then transported into the bile for excretion. nih.govnih.gov The final conversion to this compound occurs in the intestine through the action of microbial flora. nih.gov Consequently, this compound is predominantly found in the feces, and its presence is a key diagnostic marker for PCT. porphyriafoundation.org The efficiency of biliary excretion can influence the extent of porphyrin accumulation and the clinical presentation of the disease.
Role of Oxidative Stress in Enzyme Dysregulation
Oxidative stress is a critical factor in the dysregulation of UROD and the subsequent development of porphyria. nih.gov The brain, with its high oxygen consumption and lipid-rich environment, is particularly vulnerable to oxidative stress. nih.gov An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to cellular damage. semanticscholar.orgmdpi.com
In the context of UROD, oxidative stress is believed to facilitate the iron-dependent oxidation of the substrate uroporphyrinogen to the inhibitory uroporphomethene. nih.gov This creates a vicious cycle where UROD inhibition leads to the accumulation of photosensitive porphyrinogens, which, when exposed to light, can generate more ROS, further contributing to oxidative stress and UROD inhibition. nih.gov This porphyrin-induced protein oxidation and aggregation can lead to cellular injury. nih.gov
Enzyme Kinetics and Reaction Mechanisms Relevant to this compound Formation
Uroporphyrinogen decarboxylase is a remarkably efficient enzyme, achieving one of the largest rate enhancements known for any enzyme. nih.gov It is unique in that it catalyzes decarboxylation without the need for any cofactors. wikipedia.org The proposed mechanism involves substrate protonation by an arginine residue within the active site. wikipedia.orgyoutube.com
The standard reaction catalyzed by UROD is the sequential decarboxylation of the four acetate side chains of uroporphyrinogen. researchgate.net However, under conditions of UROD inhibition, the accumulated pentacarboxylporphyrinogen becomes a substrate for a competing reaction catalyzed by coproporphyrinogen oxidase, an enzyme that normally acts on coproporphyrinogen III. nih.gov The kinetics of these competing pathways determine the extent of this compound formation. The Michaelis-Menten model is often used to describe the kinetics of such enzyme-catalyzed reactions. nih.gov The study of pre-steady-state kinetics using techniques like stopped-flow spectroscopy can provide detailed insights into the reaction mechanism. cam.ac.ukphotophysics.com
Table 1: Key Enzymes in this compound-Related Metabolism
| Enzyme | Abbreviation | Normal Function in Heme Biosynthesis | Role in this compound Formation |
|---|---|---|---|
| Uroporphyrinogen Decarboxylase | UROD | Catalyzes the decarboxylation of uroporphyrinogen III to coproporphyrinogen III. | Deficiency/inhibition leads to the accumulation of pentacarboxylporphyrinogen. |
| Coproporphyrinogen Oxidase | CPOX | Catalyzes the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. | Acts on accumulated pentacarboxylporphyrinogen to form dehydroisocoproporphyrinogen. |
| δ-Aminolevulinate Synthase | ALAS | Catalyzes the first and rate-limiting step of heme biosynthesis. | Upregulated due to decreased heme production, exacerbating precursor accumulation. |
Isocoproporphyrin in the Characterization of Porphyric States
Biochemical Signature in Porphyria Cutanea Tarda (PCT)
Porphyria cutanea tarda (PCT) is the most common form of porphyria and is characterized by a deficiency of the enzyme uroporphyrinogen decarboxylase (UROD). actadermatovenerologicacroatica.hrnih.gov This enzymatic block leads to the accumulation of highly carboxylated porphyrins, which are excreted in the urine, and a distinctive fecal porphyrin profile. actadermatovenerologicacroatica.hrmedscape.com
Predominance in Fecal Porphyrin Profiles
A hallmark of PCT is the elevated excretion of isocoproporphyrin in the feces. medscape.commsdmanuals.comporphyriafoundation.orgrarediseases.org This finding is considered a specific indicator of UROD inhibition. ashpublications.org While total fecal porphyrins may be normal or elevated in PCT, the presence of this compound is a key diagnostic feature. ashpublications.org The fecal porphyrin pattern in PCT is characterized by a predominance of this compound, along with hepta-, penta-, and coproporphyrins. porphyrianet.org Studies have shown that the ratio of this compound to coproporphyrin in feces is significantly higher in patients with PCT compared to healthy individuals and patients with other types of porphyria. bmj.com This makes fecal this compound analysis a crucial tool for confirming a diagnosis of PCT. porphyriafoundation.orgrarediseases.orgrarediseases.org
Differentiation of Sporadic (Type I) and Familial (Type II/III) PCT
PCT is classified into sporadic (Type I) and familial (Type II and the rare Type III) forms. nih.govmsdmanuals.com Sporadic PCT, accounting for about 75-80% of cases, involves an acquired deficiency of UROD confined to the liver. nih.govrarediseases.orgrarediseases.org Familial PCT (Type II), representing 20-25% of cases, is an autosomal dominant condition with a systemic, approximately 50% reduction in UROD activity. nih.govmsdmanuals.com
While the clinical presentation of sporadic and familial PCT is similar, the underlying cause differs. nih.gov However, the biochemical profile of elevated urinary uroporphyrin and heptacarboxyl porphyrin, and fecal this compound is characteristic of PCT in general, regardless of the type. msdmanuals.com The differentiation between sporadic and familial PCT primarily relies on measuring UROD activity in red blood cells, which is decreased in familial PCT but normal in the sporadic form, and through molecular genetic testing for mutations in the UROD gene. msdmanuals.comrarediseases.org The fecal this compound pattern itself does not distinguish between the sporadic and familial types.
Association with Hepatoerythropoietic Porphyria (HEP)
Hepatoerythropoietic porphyria (HEP) is a rare and severe autosomal recessive form of porphyria resulting from a profound deficiency of the UROD enzyme. msdmanuals.comporphyriafoundation.orgrarediseases.orgporphyriafoundation.org It is often considered the homozygous or compound heterozygous form of familial PCT. rarediseases.orgporphyriafoundation.org
Biochemically, HEP shares similarities with PCT, including the characteristic elevation of this compound in the feces. msdmanuals.comnih.gov The porphyrin patterns in HEP are similar to those in PCT, with increased levels of highly carboxylated porphyrins and isocoproporphyrins. porphyriafoundation.org However, a key distinguishing feature of HEP is the marked increase of zinc protoporphyrin in red blood cells, which is not seen in PCT. nih.govporphyriafoundation.org This elevation in erythrocyte protoporphyrin helps to differentiate these two conditions, which both stem from a deficiency in the same enzyme. nih.govnih.gov
Differential Biochemical Diagnosis of Porphyrias
The analysis of porphyrin profiles, including fecal this compound, is essential for the differential diagnosis of porphyrias that present with cutaneous symptoms. actadermatovenerologicacroatica.hr
Distinction from Hereditary Coproporphyria (HCP)
Hereditary coproporphyria (HCP) is an acute hepatic porphyria caused by a deficiency of the enzyme coproporphyrinogen oxidase. dermnetnz.org While it can present with cutaneous lesions similar to PCT, the biochemical profiles are distinct. msdmanuals.com A key difference lies in the fecal porphyrin analysis. In HCP, there is a marked elevation of coproporphyrin III in the feces. nih.gov In contrast, the pathognomonic finding for PCT is the predominance of this compound in the feces. rarediseases.orgbmj.com Therefore, the absence of significant fecal this compound and the presence of high levels of coproporphyrin III point towards a diagnosis of HCP rather than PCT.
Differentiation from Variegate Porphyria (VP)
Variegate porphyria (VP) is another acute hepatic porphyria that can manifest with skin lesions identical to those in PCT. gpnotebook.comnih.gov It is caused by a deficiency of the enzyme protoporphyrinogen (B1215707) oxidase. orpha.net Differentiating VP from PCT is crucial because certain drugs that are safe in PCT can trigger severe neurovisceral attacks in VP. msdmanuals.com
Fecal porphyrin analysis is a cornerstone in distinguishing between these two conditions. nih.gov In VP, the characteristic finding is a marked elevation of both protoporphyrin and coproporphyrin in the feces. gpnotebook.comnih.gov While some cases of VP with concurrent liver dysfunction have shown the presence of fecal this compound, it is not a typical or predominant finding. researchgate.net The defining feature for PCT remains the high level of fecal this compound. rarediseases.orgbmj.com Plasma fluorescence scanning can also aid in differentiation, with VP showing a characteristic fluorescence peak at approximately 626 nm, which is absent in PCT. ashpublications.orgnih.gov
Table 1: Fecal Porphyrin Profiles in Different Porphyrias
| Porphyria Type | Predominant Fecal Porphyrin(s) |
|---|---|
| Porphyria Cutanea Tarda (PCT) | This compound |
| Hereditary Coproporphyria (HCP) | Coproporphyrin III |
| Variegate Porphyria (VP) | Protoporphyrin and Coproporphyrin |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Coproporphyrin |
| Coproporphyrin I |
| Coproporphyrin III |
| Coproporphyrinogen |
| Coproporphyrinogen oxidase |
| Heptacarboxyl porphyrin |
| Heme |
| This compound |
| Pentacarboxyl porphyrin |
| Porphyrin |
| Protoporphyrin |
| Protoporphyrinogen oxidase |
| Uroporphyrin |
| Uroporphyrinogen |
| Uroporphyrinogen decarboxylase |
Comparison with Congenital Erythropoietic Porphyria (CEP)
Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder stemming from a deficiency of the enzyme uroporphyrinogen III synthase (UROS). oup.comporphyriafoundation.org This enzymatic defect leads to the massive accumulation of uroporphyrinogen I and coproporphyrinogen I, which are non-functional isomers in the heme synthesis pathway. oup.commsdvetmanual.com These porphyrinogens accumulate in various tissues, including the bone marrow, skin, and bones, and are excreted in urine and feces. oup.com
The clinical presentation of CEP is typically severe, with onset in infancy or early childhood. porphyriafoundation.orgnih.gov Key features include extreme cutaneous photosensitivity with blistering, which can lead to significant scarring and mutilation of light-exposed areas. porphyriafoundation.orgorpha.net Another hallmark is erythrodontia, a reddish-brown discoloration of the teeth, which fluoresce under ultraviolet light. msdvetmanual.comporphyriafoundation.org Hemolytic anemia is also a common finding, ranging from mild to severe. porphyriafoundation.orgnih.gov
Biochemical analysis is central to the diagnosis of CEP. The primary diagnostic markers are markedly elevated levels of uroporphyrin I and coproporphyrin I in the urine, erythrocytes, and feces. porphyriafoundation.orgnih.gov While the accumulation of type I isomers is the most prominent feature, some studies have noted a mild elevation of this compound in the feces of CEP patients. researchgate.net However, this is not a consistent or defining feature of the disease. The definitive diagnosis is confirmed by demonstrating deficient UROS activity in erythrocytes and/or identifying pathogenic mutations in the UROS gene. porphyriafoundation.orgporphyriafoundation.orgorpha.net
The differential diagnosis for CEP includes other porphyrias that present with photosensitivity, such as hepatoerythropoietic porphyria (HEP). orpha.netnih.gov HEP can present similarly in childhood but is distinguished by elevated levels of fecal and urinary this compound and erythrocyte zinc protoporphyrin. nih.gov
Table 1: Comparative Biochemical Findings in Selected Porphyrias
| Analyte | Congenital Erythropoietic Porphyria (CEP) | Erythropoietic Protoporphyria (EPP) | X-linked Protoporphyria (XLP) |
|---|---|---|---|
| Primary Enzyme Defect | Uroporphyrinogen III synthase (UROS) oup.comporphyriafoundation.org | Ferrochelatase (FECH) porphyriafoundation.orgnih.gov | δ-aminolevulinic acid synthase 2 (ALAS2) (gain-of-function) porphyriafoundation.orgnih.gov |
| Erythrocyte Porphyrins | Markedly increased uroporphyrin I & coproporphyrin I porphyriafoundation.orgnih.gov | Markedly increased metal-free protoporphyrin IX porphyriafoundation.orgnih.govporphyria.org | Markedly increased protoporphyrin IX (both metal-free and zinc-protoporphyrin) porphyriafoundation.orgresearchgate.net |
| Urine Porphyrins | Markedly increased uroporphyrin I & coproporphyrin I porphyriafoundation.orgnih.gov | Normal porphyria.org | Normal msdmanuals.com |
| Fecal Porphyrins | Markedly increased coproporphyrin I; sometimes mildly elevated this compound researchgate.netnih.gov | Normal or increased protoporphyrin porphyriafoundation.org | Normal or increased protoporphyrin porphyriafoundation.org |
| Plasma Porphyrins | Markedly increased uroporphyrin I oup.com | Elevated protoporphyrin porphyriafoundation.orgporphyria.org | Elevated protoporphyrin porphyriafoundation.org |
Exclusion of Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP)
This compound analysis plays a crucial role in the differential diagnosis of porphyrias, particularly in distinguishing porphyrin profiles from those seen in Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP). These two disorders, while clinically similar, have distinct genetic and biochemical origins. nih.govmsdmanuals.com
EPP is caused by a deficiency of the enzyme ferrochelatase (FECH), while XLP results from a gain-of-function mutation in the ALAS2 gene. nih.govnih.gov Both conditions lead to the accumulation of protoporphyrin IX in erythrocytes, plasma, and feces, causing severe, painful, non-blistering photosensitivity that typically begins in childhood. porphyriafoundation.orgmsdmanuals.comnih.gov
The key to diagnosing EPP and XLP is the measurement of erythrocyte protoporphyrin levels. nih.govmedscape.com In EPP, there is a marked increase in metal-free protoporphyrin IX. porphyriafoundation.orgporphyria.org In XLP, while total protoporphyrin is also significantly elevated, a distinguishing feature is a higher proportion of zinc-protoporphyrin compared to EPP. porphyriafoundation.orgresearchgate.net
Crucially, in the context of differential diagnosis, the porphyrin profiles of EPP and XLP are not associated with elevated levels of this compound. Urinary porphyrin levels, including uroporphyrin and coproporphyrin, are typically normal in both EPP and XLP, which helps to differentiate them from other porphyrias like CEP and porphyria cutanea tarda (PCT). porphyria.orgmsdmanuals.com Fecal analysis may show normal or increased protoporphyrin, but not the characteristic this compound elevation seen in PCT or the massive coproporphyrin I excretion of CEP. porphyriafoundation.orgnih.gov
Therefore, the absence of significant isocoproporphyrinuria or high levels of fecal this compound effectively helps to exclude a diagnosis of other cutaneous porphyrias when EPP or XLP is suspected based on the clinical presentation of acute, painful photosensitivity without blistering. arupconsult.commedscape.com
Isocoproporphyrin As a Biochemical Indicator of Environmental and Toxicological Influences
Impact of Hexachlorobenzene (HCB) Intoxication on Isocoproporphyrin Levels
Hexachlorobenzene (HCB) is a persistent organic pollutant known to induce a condition called porphyria cutanea tarda (PCT), characterized by significant alterations in porphyrin metabolism. A hallmark of HCB-induced porphyria is the marked elevation of this compound levels.
HCB exposure leads to the inhibition of the enzyme uroporphyrinogen decarboxylase (UROD) in the liver. This enzymatic inhibition causes the accumulation of uroporphyrinogen and heptacarboxylporphyrinogen. Under these conditions, an alternative metabolic pathway is activated, leading to the formation of isocoproporphyrinogen from pentacarboxylic porphyrinogen (B1241876) III. This process is catalyzed by the enzyme coproporphyrinogen oxidase. The resulting this compound is then excreted, primarily in the feces, serving as a specific biomarker for HCB-induced porphyria.
A notable episode of HCB poisoning occurred in Turkey between 1955 and 1959, where thousands of people consumed wheat seedlings treated with HCB as a fungicide. nih.gov Follow-up studies on the affected individuals revealed long-lasting disturbances in porphyrin metabolism, with elevated porphyrin levels detected even 20 years after the initial exposure. nih.gov Clinical features in these individuals included hyperpigmentation, hirsutism, and severe scarring. nih.gov
To understand the mechanisms of HCB toxicity, various experimental models have been developed, primarily in rats. These models have been instrumental in elucidating the biochemical cascade leading to this compound accumulation.
In one such model, female Sprague-Dawley rats were administered HCB orally. nih.gov Researchers found that a cumulative dose of 500 mg/kg of HCB, administered over two weeks, was sufficient to induce a persistent porphyria that lasted for more than 500 days. nih.gov This chronic porphyria was characterized by a significant increase in urinary uroporphyrin and hepatic porphyrin levels. nih.gov These animal models have confirmed that HCB induces a porphyria biochemically similar to human PCT, with a characteristic accumulation of uroporphyrin and heptacarboxylporphyrin, and the notable presence of this compound.
Studies have also shown that impurities in technical-grade HCB can influence its porphyrinogenic potential. nih.gov For instance, certain impurities can enhance the induction of cytochrome P-450 mono-oxygenases, which may play a role in the toxic effects of HCB. nih.gov However, the development of porphyria appears to be a direct consequence of HCB itself, independent of these impurities. nih.gov
| Experimental Model | HCB Dosing Regimen | Key Findings | Reference |
| Female Sprague-Dawley Rats | 50 mg/kg for 6 weeks (cumulative 1,500 mg/kg) | Induced porphyria with elevated urinary uroporphyrin and hepatic porphyrins. | nih.gov |
| Female Sprague-Dawley Rats | 100 mg/kg for 3 weeks (cumulative 1,500 mg/kg) | Did not induce porphyria. | nih.gov |
| Female Sprague-Dawley Rats | 50 mg/kg for 12 consecutive days (cumulative 600 mg/kg) | Induced porphyria after 6 weeks. | nih.gov |
| Female Sprague-Dawley Rats | Cumulative dose of 500 mg/kg (various daily doses) | Induced a persistent porphyria lasting over 500 days. | nih.gov |
Role in Heavy Metal Toxicity
Elevated this compound levels are not exclusively linked to HCB exposure but have also been observed in cases of heavy metal toxicity. Certain heavy metals can interfere with heme biosynthesis, leading to altered porphyrin excretion patterns.
Mercury, a widespread environmental contaminant, is known to disrupt the heme biosynthesis pathway. While the primary urinary porphyrins associated with mercury exposure are typically coproporphyrin and pentacarboxyporphyrin, changes in this compound have also been noted in some studies. The exact mechanism by which mercury influences this compound levels is still under investigation but is thought to involve the inhibition of multiple enzymes in the heme pathway.
Analytical Methods for Isocoproporphyrin Quantification and Characterization in Research
Chromatographic Techniques for Separation and Profiling
Chromatographic techniques are fundamental for separating isocoproporphyrin from complex mixtures and for resolving closely related isomers.
High-Performance Liquid Chromatography (HPLC) has long been established as a cornerstone for porphyrin analysis, including this compound. Reversed-phase gradient elution systems are particularly effective for the simultaneous separation of various porphyrin isomers, including type I and type III forms of isocoproporphyrins and other carboxylated porphyrins portlandpress.comnih.gov. These methods are adaptable for both analytical quantification and preparative isolation of pure porphyrins portlandpress.com. HPLC coupled with fluorescence detection (FLD-HPLC) is considered a gold standard for urine porphyrin analysis due to its specificity and sensitivity, allowing for the separation of physiologically relevant porphyrins without extensive sample pre-treatment mdpi.comshimadzu.com. For instance, an HPLC method with fluorescence detection has been described for the quantification of six porphyrin biomarkers, including coproporphyrins, in urine samples shimadzu.com. HPLC is also utilized for analyzing porphyrins in clinical materials such as blood and feces scilit.com.
Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, offering enhanced resolution, reduced analysis times, and lower solvent consumption researchgate.netnih.gov. UHPLC systems, often coupled with mass spectrometry, are employed for the separation and characterization of this compound derivatives, including novel metabolites like this compound sulfonic acid nih.govresearchgate.net. Optimized UHPLC methods utilize specialized columns, such as Thermo Hypersil BDS C18 columns with small particle sizes, and specific mobile phase compositions, typically involving acetonitrile (B52724) and buffered aqueous solutions, to achieve efficient separation of porphyrins and their isomers researchgate.netnih.gov. These UHPLC methods have demonstrated superior performance compared to conventional HPLC columns for clinical sample analysis researchgate.net.
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) plays a critical role in identifying and quantifying this compound by providing information on mass-to-charge ratios (m/z) and fragmentation patterns.
Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of porphyrins. ESI-MS/MS allows for the separation and characterization of this compound derivatives in complex biological matrices nih.govresearchgate.netresearchgate.net. This technique can identify porphyrins by their protonated molecules ([M+H]+) and further characterize them through collision-induced dissociation (CID) product ion spectra, yielding characteristic fragmentation patterns researchgate.net. High-resolution ESI-quadrupole time-of-flight (ESI-qTOF) mass spectrometry has been evaluated for rapid porphyrin profiling, offering high accuracy and the ability to identify compounds based on their exact masses, making it suitable for quantification in toxicological studies nih.gov. ESI-MS is also broadly used for the analysis of porphyrin metabolites creative-proteomics.com.
Exact mass spectrometry, particularly when combined with high-resolution instruments like Q-TOF mass spectrometers, is indispensable for the definitive identification and characterization of metabolites, such as the newly identified this compound sulfonic acid nih.govresearchgate.netnih.goveuropa.eu. By providing highly accurate mass measurements (within parts per million, ppm), exact mass spectrometry can distinguish between compounds with the same nominal mass but different elemental compositions europa.eu. This capability is crucial for elucidating the structure of novel metabolites, like this compound sulfonic acid, where a measured m/z of 735.2338 corresponded to a molecular formula of C36H39N4O11S with an error of 0.3 ppm nih.gov. The MS/MS data further confirmed the proposed structure by analyzing fragmentation patterns nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for determining the precise molecular structure of compounds like this compound. NMR provides detailed information about the arrangement of atoms within a molecule, including the order of substituents on the porphyrin ring nih.govduke.edunih.gov. The application of 'shift reagents' in NMR spectroscopy, in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) and reductive alkylation, has facilitated the assignment of substituent positions in porphyrins, including this compound nih.govduke.edunih.gov. High-field NMR spectrometers (e.g., 400-800 MHz) are typically used for such detailed structural investigations uci.edu. NMR spectroscopy is a non-destructive analytical method that provides quantitative results based on signal intensities, making it a powerful tool for structural elucidation in chemical and biochemical research mdpi.com.
Spectrofluorometric Analysis of Porphyrins
Spectrofluorometry is a widely employed technique for the detection and quantification of porphyrins due to their inherent fluorescence properties nih.govporphyriafoundation.org. Porphyrins, when excited by light at specific wavelengths, emit light at longer wavelengths, a phenomenon that can be precisely measured porphyriafoundation.org.
Principle of Spectrofluorometry: The fluorescence of porphyrins arises from their conjugated ring systems. Upon excitation, electrons in these systems absorb energy and transition to a higher energy state. As they return to their ground state, they release energy as photons, resulting in fluorescence porphyriafoundation.org. The intensity of this emitted light is directly proportional to the concentration of the porphyrin in the sample, allowing for quantitative analysis nih.gov.
Wavelengths for Analysis: For many porphyrins, including those relevant to this compound analysis, excitation wavelengths typically fall within the range of 350-420 nm, with emission wavelengths monitored around 600-650 nm nih.govencyclopedia.pubresearchgate.netresearchgate.net. Specific excitation and emission wavelengths can vary depending on the porphyrin structure and the analytical setup encyclopedia.pubresearchgate.net. For instance, protoporphyrin IX and zinc protoporphyrin IX have been analyzed using excitation/emission wavelengths of 400/620 nm and 387/633 nm, respectively encyclopedia.pub.
Application in Research: Spectrofluorometric methods are valuable for both screening and quantitative analysis. For example, a rapid spectrofluorometric method has been developed for screening and quantifying urinary porphyrins, capable of detecting concentrations below 30 nmol/L nih.gov. This technique can be applied to various biological matrices, including urine, plasma, and erythrocytes nih.govporphyriafoundation.orgencyclopedia.pubresearchgate.net.
Sample Preparation and Extraction Methodologies for Biological Matrices
The accurate analysis of this compound in biological samples necessitates appropriate sample preparation and extraction techniques to isolate the analyte from interfering substances and to ensure efficient recovery.
Extraction from Biological Matrices:
Urine: For urinary porphyrin analysis, direct injection of acidified urine samples into High-Performance Liquid Chromatography (HPLC) systems is often possible, as fluorescence detection enhances specificity and matrix extraction may not be required encyclopedia.pubresearchgate.netproquest.com. However, oxidation of porphyrinogens to porphyrins is a crucial preliminary step, often achieved using iodine in hydrochloric acid nih.gov.
Feces: Fecal samples typically require extraction using solvent partition methods. For instance, a common method involves extracting porphyrins from feces using an aqueous acid phase, followed by separation using diethyl ether to remove pigments, and then water to prevent protoporphyrin alteration encyclopedia.pubproquest.comnih.gov.
Blood and Erythrocytes: Extraction from whole blood often involves acidic methanol (B129727) solutions researchgate.net. For erythrocyte porphyrins, methods include acid extraction to convert metalloporphyrins to their metal-free forms or direct analysis of metalloporphyrins encyclopedia.pubresearchgate.net. Solid-phase extraction (SPE) systems can also be employed for sample cleanup and concentration, allowing for the detection of low concentrations encyclopedia.pubproquest.com.
Tissue Homogenates: Porphyrins from tissue homogenates can be quantitatively extracted using a combination of hydrochloric acid and methanol, followed by separation from contaminants using sequential elution on a C-18 preparatory column researchgate.net.
Common Extraction Solvents and Conditions:
Acidic Solutions: Hydrochloric acid (HCl) is frequently used in extraction processes, either concentrated or in specific molarities, often in combination with organic solvents encyclopedia.pubresearchgate.netproquest.comnih.govasm.org.
Organic Solvents: Acetonitrile, methanol, and diethyl ether are commonly used organic solvents in extraction and chromatographic mobile phases researchgate.netresearchgate.netproquest.comnih.govresearchgate.net.
Buffer Solutions: Phosphate or acetate (B1210297) buffers are often used to adjust pH and facilitate separation in chromatographic techniques researchgate.netresearchgate.netnih.gov.
Specific Extraction for this compound: While general porphyrin extraction methods are widely described, specific protocols tailored solely for this compound are less detailed in the provided literature. However, studies investigating porphyrin profiles in conditions like Porphyria Cutanea Tarda (PCT) often identify this compound within the broader analysis of fecal porphyrins encyclopedia.pubmedscape.comnih.gov. For instance, a two-dimensional thin-layer chromatographic technique was used to separate porphyrins of the "this compound series" from other fecal porphyrins nih.gov.
Reference Ranges and Quantitative Interpretation in Research Settings
Establishing and interpreting reference ranges for this compound is critical for its use as a biomarker in research. These ranges can vary depending on the biological matrix, the specific analytical method employed, and the population studied.
Fecal this compound: In the context of Porphyria Cutanea Tarda (PCT), the ratio of "this compound" to coproporphyrin in feces has been used for diagnostic differentiation. In PCT patients, this ratio ranged from 0.1 to 5.6, whereas in other porphyrias and non-porphyric subjects, it was 0.05 or less nih.gov. Mayo Clinic Laboratories provides a reference interval for this compound in feces as <200 mcg/24 h mayocliniclabs.com.
Urinary Porphyrins: While specific reference ranges for urinary this compound are not explicitly detailed, studies on urinary porphyrin profiles in response to exposures, such as mercury, have identified atypical porphyrins, tentatively identified as keto-isocoproporphyrin, which appear specific to mercury exposure oup.com. Research on rats exposed to methylmercury (B97897) showed significantly elevated urinary concentrations of pentacarboxyl- and copro-porphyrins, along with this atypical porphyrin oup.com.
Quantitative Interpretation: The presence and quantity of isocoproporphyrins can indicate specific metabolic disturbances or exposures. For example, in Porphyria Cutanea Tarda (PCT), the fecal coproporphyrin fraction is often abnormally high and largely consists of this compound medscape.com. In research settings, quantitative interpretation involves comparing measured levels against established reference ranges to identify deviations that may signify a particular condition or response to an agent nih.govmedscape.comoup.com.
Genetic Factors Influencing Isocoproporphyrin Metabolism
UROD Gene Mutations and their Impact on Isocoproporphyrin Production
The UROD gene provides instructions for making uroporphyrinogen decarboxylase (UROD), the fifth enzyme in the heme biosynthetic pathway medlineplus.govharvard.edu. This enzyme is responsible for converting uroporphyrinogen III into coproporphyrinogen III medlineplus.gov. Mutations in the UROD gene are the primary cause of Porphyria Cutanea Tarda (PCT), the most common form of porphyria medscape.commedlineplus.govnews-medical.net.
When UROD activity is deficient, uroporphyrinogen III accumulates and is subsequently oxidized to uroporphyrin nih.govpnas.org. This accumulation, particularly in the liver, leads to the buildup of porphyrins in the blood, liver, and skin nih.govporphyriafoundation.org. This compound, a porphyrin derivative, is detected in the feces and urine of patients with PCT, and its presence in stool is a key diagnostic indicator for this condition loinc.org.
There are over 50 known mutations in the UROD gene associated with PCT medlineplus.govnews-medical.net. PCT is typically inherited in an autosomal dominant manner, meaning a mutation in one copy of the UROD gene is sufficient to increase the risk of developing the disorder medlineplus.govnews-medical.netporphyrianews.commedlineplus.gov. However, inheriting a UROD mutation does not guarantee symptom development; additional factors are usually required news-medical.netporphyriafoundation.org. In rare cases, mutations in both copies of the UROD gene lead to Hepatoerythropoietic Porphyria (HEP), a more severe, autosomal recessive form of PCT medscape.commedlineplus.govnews-medical.netmedlineplus.gov. These mutations reduce UROD activity by approximately 50% in PCT, leading to the characteristic accumulation of porphyrins medlineplus.govnews-medical.net.
Data Table 1: UROD Gene Mutations and Associated Porphyrias
| Gene | Enzyme | Associated Porphyrias | Inheritance Pattern | Number of Known Mutations | Primary Porphyrin Accumulation |
| UROD | Uroporphyrinogen Decarboxylase | Porphyria Cutanea Tarda (PCT), Hepatoerythropoietic Porphyria (HEP) | PCT: Autosomal Dominant; HEP: Autosomal Recessive | >50 for PCT, ~10 for HEP | Uroporphyrinogen III, Uroporphyrin, Heptacarboxyl porphyrin, this compound (in stool/urine in PCT) |
Polymorphisms in Coproporphyrinogen Oxidase (CPOX) and Susceptibility
The CPOX gene encodes coproporphyrinogen oxidase (CPOX), the sixth enzyme in the heme biosynthetic pathway medlineplus.govorpha.netwikipedia.orgrarediseases.orgnih.govresearchgate.netredalyc.org. This enzyme catalyzes the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX medlineplus.govnih.gov. Mutations in the CPOX gene lead to Hereditary Coproporphyria (HCP), an acute hepatic porphyria characterized by the accumulation of porphyrins and their precursors, primarily coproporphyrinogen III and coproporphyrin medlineplus.govorpha.netwikipedia.orgrarediseases.org.
At least 45 mutations in the CPOX gene have been identified as causes of porphyria medlineplus.gov. HCP is generally inherited in an autosomal dominant fashion, meaning a mutation in one copy of the CPOX gene can lead to the disorder wikipedia.orgrarediseases.orgresearchgate.netredalyc.org. However, like other porphyrias, HCP exhibits reduced penetrance, and many individuals carrying a CPOX mutation may remain asymptomatic wikipedia.orgrarediseases.org. A specific mutation (Lys404Glu) in CPOX is linked to Harderoporphyria, a severe variant medlineplus.govwikipedia.orgresearchgate.net. While this compound is specifically linked to PCT, the general accumulation of porphyrins, including coproporphyrins, due to CPOX deficiency contributes to the broader spectrum of porphyrin-related metabolic disorders.
Data Table 2: CPOX Gene Mutations and Associated Porphyrias
| Gene | Enzyme | Associated Porphyrias | Inheritance Pattern | Number of Known Mutations | Primary Porphyrin Accumulation |
| CPOX | Coproporphyrinogen Oxidase | Hereditary Coproporphyria (HCP), Harderoporphyria | Autosomal Dominant | At least 45 | Coproporphyrinogen III, Coproporphyrin |
Interplay of Genetic Predisposition and Environmental Triggers
Porphyrias are considered multifactorial disorders, meaning that while genetic mutations create a predisposition, environmental factors are often necessary to trigger the onset of clinical symptoms medscape.comporphyriafoundation.orgporphyrianews.comrarediseases.orgbetterhealth.vic.gov.aubldgactive.com. Individuals carrying mutations in genes like UROD or CPOX may remain asymptomatic for years until exposed to specific triggers that increase the demand for heme production or directly inhibit enzyme activity rarediseases.orgmayoclinic.org.
Common environmental triggers include:
Substances: Excessive alcohol consumption, smoking, certain medications (e.g., barbiturates, sedatives, oral contraceptives), and iron overload (hemochromatosis) medscape.commedlineplus.govporphyriafoundation.orgporphyrianews.comrarediseases.orgbetterhealth.vic.gov.aumayoclinic.org. Iron overload, in particular, can lead to increased oxidative stress, amplifying porphyrinogenesis and inhibiting UROD activity medscape.com.
Physiological/Hormonal Factors: Hormonal changes, such as those occurring during the menstrual cycle or pregnancy, and emotional or physical stress rarediseases.orgmayoclinic.orgporphyriafoundation.org.
Infections/Illnesses: Viral infections like Hepatitis C Virus (HCV) or HIV can exacerbate porphyria medscape.commedlineplus.govmayoclinic.org.
Dietary Factors: Fasting or severe caloric restriction rarediseases.orgbetterhealth.vic.gov.aumayoclinic.org.
These triggers can overwhelm the compromised heme synthesis pathway, leading to the characteristic accumulation of porphyrins and the manifestation of symptoms mayoclinic.org.
Data Table 3: Common Environmental Triggers for Porphyrias
| Trigger Category | Specific Examples | General Mechanism of Action |
| Substances | Alcohol, Smoking, Certain Medications (e.g., barbiturates, sedatives, oral contraceptives), Iron (Hemochromatosis) | Increase heme production demand, induce hepatic enzymes, cause oxidative stress, inhibit enzyme activity. |
| Physiological/ Hormonal | Hormonal changes (e.g., menstrual cycle, pregnancy), Stress (physical or emotional) | May influence heme synthesis pathways or increase susceptibility. |
| Infections/Illnesses | Hepatitis C Virus (HCV), HIV, other infections | Can cause oxidative stress or affect liver function, impacting heme synthesis. |
| Dietary | Fasting, Caloric Restriction | Can increase heme production demand. |
Genomic Analysis as a Complement to Biochemical Investigations
Diagnosing porphyrias typically involves a combination of clinical evaluation, biochemical testing, and genetic analysis wikipedia.orgporphyriafoundation.orgporphyria.org.ukmayocliniclabs.comnih.govporphyria-australia.orgporphyriafoundation.orgnih.gov. Biochemical tests, such as measuring porphyrins and porphyrin precursors (like porphobilinogen (B132115) (PBG) and delta-aminolevulinic acid (ALA)) in urine, blood, and stool, are crucial for initial screening and identifying characteristic accumulation patterns porphyria.org.uknih.govporphyriafoundation.orgnih.gov. For symptomatic patients, biochemical testing is generally the recommended first step nih.govporphyria-australia.orgnih.gov.
Genetic testing, or genomic analysis, plays a vital complementary role by confirming the diagnosis and identifying the specific gene mutation responsible porphyriafoundation.orgporphyria.org.ukmayocliniclabs.comnih.govporphyria-australia.org. DNA sequencing can detect over 97% of known disease-causing mutations porphyriafoundation.org. Identifying a specific mutation is essential for accurate diagnosis, understanding prognosis, guiding clinical management, and facilitating predictive testing for at-risk family members porphyriafoundation.orgporphyria.org.ukmayocliniclabs.comnih.govporphyria-australia.org. While biochemical tests can indicate the presence of a porphyria, genetic testing provides definitive molecular confirmation and is considered the "gold standard" for diagnosing these inherited disorders porphyriafoundation.org. Comprehensive gene panels are also available to screen for mutations across multiple porphyria-related genes simultaneously mayocliniclabs.com.
Data Table 4: Diagnostic Approaches for Porphyrias
| Method | Primary Role | Strengths | Limitations | Complementary Use |
| Biochemical Testing (Urine, Blood, Stool Porphyrins & Precursors) | Initial screening, detection of characteristic patterns of porphyrin accumulation. | Identifies specific porphyrin profiles indicative of certain porphyrias. Essential first step for symptomatic patients. | Levels can fluctuate; may be normal in asymptomatic carriers or between attacks. Other conditions can cause elevated porphyrins. | Confirms suspicion before genetic testing. |
| Genetic Testing (DNA Sequencing/Analysis) | Confirmatory diagnosis, identification of specific gene mutations. | Highly accurate ("gold standard"). Identifies carriers and specific mutations. Crucial for family screening and genetic counseling. | Can be complex and expensive. May not detect all mutations (e.g., novel ones). | Complements biochemical findings; essential for definitive diagnosis and family planning. |
Compound Table
this compound
Uroporphyrinogen III
Uroporphyrin
Coproporphyrinogen III
Coproporphyrin
Protoporphyrinogen IX
Heme
Porphobilinogen (PBG)
Delta-aminolevulinic acid (ALA)
Advanced Research Perspectives and Future Directions
Development of Novel Analytical Approaches for Porphyrin Isomers
The accurate identification and quantification of porphyrin isomers, including isocoproporphyrin, are crucial for the differential diagnosis of porphyrias. Advanced analytical techniques have been developed to improve the separation and detection of these structurally similar molecules in complex biological matrices such as urine, feces, and plasma.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) coupled with fluorimetric detection, is a widely used and specific method for routine analysis of porphyrins. nih.gov Modern methods utilizing monolithic silica columns, such as Chromolith RP-18, allow for the rapid separation of up to eight different porphyrins, including the resolution of type I and type III isomers, within a short timeframe. nih.gov Gradient elution systems with mobile phases like methanol (B129727)/ammonium acetate (B1210297) have proven effective for these separations. nih.gov
To address the challenges of analyzing porphyrins in complex samples like feces and plasma, improved extraction methods have been developed. These methods, often employing acetonitrile (B52724) and water at varying pH levels, have resulted in high recovery rates of up to 89% and reliable quantification of key porphyrins. nih.gov
Ultra-high-performance liquid chromatography (UHPLC) coupled with exact mass tandem mass spectrometry (MS/MS) represents a significant advancement in the structural characterization of porphyrin isomers. nih.gov This powerful technique provides high-resolution separation and detailed fragmentation data, which is essential for identifying and characterizing porphyrins, especially those that are isobaric or for which commercial reference materials are unavailable. nih.gov This approach has been successfully used to separate and characterize this compound and its derivatives. nih.gov
The following table summarizes key analytical techniques used for porphyrin isomer analysis:
| Analytical Technique | Key Features | Application |
| RP-HPLC with Fluorimetric Detection | Specific and efficient for routine analysis. nih.gov | Separation and quantification of porphyrins in urine, feces, and plasma. nih.gov |
| UHPLC-Exact Mass MS/MS | High-resolution separation and structural characterization of isobaric porphyrins. nih.gov | Identification of novel porphyrin metabolites. nih.gov |
Elucidation of Regulatory Networks Governing this compound Biosynthesis
This compound is not a direct intermediate in the main heme biosynthetic pathway but is formed as a byproduct when certain enzymes are deficient. Its biosynthesis is therefore intricately linked to the regulatory networks that govern the heme pathway. The primary control point of heme synthesis is the first enzyme, 5-aminolevulinate synthase (ALAS). porphyrianews.com There are two isoforms of this enzyme, ALAS1 (the ubiquitous or "housekeeping" form) and ALAS2 (the erythroid-specific form). porphyrianews.com
The synthesis of ALAS1 is under negative feedback control by heme. porphyrianews.com When cellular heme levels are high, the synthesis of ALAS1 is suppressed, thus reducing the flow of substrates through the pathway. porphyrianews.com Conversely, when heme levels are low, ALAS1 synthesis is induced. researchgate.net This regulation occurs at multiple levels, including transcription, mRNA stability, and mitochondrial import of the enzyme. researchgate.netnih.gov
This compound formation is a hallmark of porphyria cutanea tarda (PCT), which is caused by a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD). nih.gov In this condition, the substrate of UROD, uroporphyrinogen III, and other preceding porphyrinogens accumulate. Pentacarboxylporphyrinogen III, an intermediate in the stepwise decarboxylation of uroporphyrinogen III, is acted upon by coproporphyrinogen oxidase (CPOX), leading to the formation of dehydroisocoproporphyrinogen (B1257652). researchgate.netporphyriafoundation.org This is then oxidized to this compound. researchgate.netporphyriafoundation.org
The regulation of this compound biosynthesis is therefore indirectly controlled by the factors that regulate the heme synthesis pathway, particularly the activity of ALAS1 and the degree of UROD inhibition. Factors that induce ALAS1, such as certain drugs and hormones, can exacerbate the production of this compound in individuals with UROD deficiency. researchgate.net
Investigation of Uncharacterized this compound Metabolites and Pathways
While the main pathway for this compound formation in porphyria cutanea tarda is relatively well understood, research continues to uncover novel metabolites and potential alternative pathways. The complexity of porphyrin metabolism in various physiological and pathological states suggests that our understanding is not yet complete.
In the context of PCT, several derivatives of this compound have been identified, including hydroxy-, keto-, deethyl-, and dehydro-isocoproporphyrin. nih.gov These metabolites provide a more detailed picture of the metabolic disturbances occurring in this condition.
Recent advances in analytical techniques have enabled the discovery of previously uncharacterized metabolites. For example, a study using ultra-high-performance liquid chromatography-exact mass tandem mass spectrometry (UHPLC-MS/MS) identified a novel metabolite, This compound sulfonic acid , in the feces of rats exposed to hexachlorobenzene, a known inducer of porphyria. nih.gov The structure of this metabolite was consistent with the sulfonation of the vinyl group of dehydroisocoproporphyrinogen. nih.gov This discovery highlights the potential for alternative metabolic pathways for this compound and its precursors, particularly in the context of xenobiotic exposure.
The presence of this compound has also been noted in conditions other than PCT, such as in some cases of variegate porphyria, particularly in the presence of liver dysfunction or iron overload. This suggests that the metabolic pathways leading to this compound formation may be more complex and influenced by a variety of factors beyond a primary UROD deficiency.
In Vitro and Animal Models for Studying Isocoproporphyrinogenesis
The study of this compound formation and its pathological consequences relies on the use of various in vitro and animal models that replicate the conditions of human porphyrias. These models are invaluable for investigating the mechanisms of disease and for testing potential therapeutic interventions.
In Vitro Models:
Cell Culture Systems: Cultured cells, such as hepatocytes, can be used to study the effects of porphyrin accumulation. For example, by treating cultured cells with precursors like 5-aminolevulinic acid (ALA), researchers can induce the intracellular accumulation of porphyrins and study their effects on cellular processes, including oxidative stress and protein aggregation.
Animal Models:
Rodent Models: Rats and mice are commonly used to model porphyrias. For instance, exposure to chemicals like hexachlorobenzene (HCB) in rats induces a condition that closely mimics human porphyria cutanea tarda, including the accumulation of this compound and its derivatives. nih.gov These models have been instrumental in identifying novel metabolites such as this compound sulfonic acid. nih.gov
Genetically Modified Models: The development of mouse models with specific genetic defects in the heme synthesis pathway has provided powerful tools for studying the porphyrias. These models can be used to investigate the precise mechanisms of this compound formation and to test the efficacy of novel therapies.
These models, while having their own unique benefits and limitations, are essential for advancing our understanding of isocoproporphyrinogenesis and its role in disease.
Computational Modeling of Heme Pathway Fluxes Relevant to this compound
Computational modeling has emerged as a powerful tool for understanding the complex dynamics of metabolic pathways, including the heme biosynthesis pathway. These models can simulate the flow of metabolites (fluxes) through the pathway and predict how genetic defects or external factors might lead to the accumulation of specific intermediates like the precursors to this compound.
Furthermore, large-scale computational techniques, such as "expression screening," have been used to identify new genes and proteins involved in heme biosynthesis. nih.gov These approaches analyze vast datasets of gene expression from microarrays to find genes that are consistently co-expressed with the known genes of the heme pathway. nih.gov This can help to uncover novel regulatory components and interactions that may be relevant to this compound production.
Computational approaches are also being used to create mechanistic knowledge graphs of heme biology. preprints.org These graphs represent the complex interactions between heme and other biological molecules and pathways, which can be used to generate hypotheses and guide future research. preprints.org
Exploration of this compound's Role in Broader Metabolic Disturbances Beyond Porphyrias
Recent research has begun to explore the connections between disordered porphyrin metabolism, for which this compound can be a biomarker, and broader metabolic disturbances that extend beyond the classic porphyrias. These include conditions such as metabolic syndrome, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).
Metabolic Syndrome and Insulin Resistance:
Studies have shown that a significant percentage of individuals with metabolic syndrome exhibit disorders of porphyrin metabolism, including elevated levels of porphyrin precursors. nih.gov
A link between altered porphyrin metabolism and insulin resistance has been observed. nih.gov Patients with porphyria cutanea tarda (PCT), characterized by this compound accumulation, have been shown to have a higher prevalence of carbohydrate intolerance and insulin resistance. nih.gov This insulin resistance appears to be due to a postreceptor defect. nih.gov
In acute intermittent porphyria (AIP), a high prevalence of insulin resistance has also been noted, even in asymptomatic patients. porphyrianews.comnih.gov This suggests that the metabolic disruptions associated with porphyrias may contribute to the development of insulin resistance. porphyrianews.com
Non-alcoholic Fatty Liver Disease (NAFLD):
NAFLD is considered the hepatic manifestation of metabolic syndrome and is strongly associated with insulin resistance. nih.govmdpi.com
Given the link between porphyrin metabolism and insulin resistance, and the fact that the liver is a primary site of heme synthesis, it is plausible that disruptions in the heme pathway could play a role in the pathogenesis of NAFLD.
While direct studies on the role of this compound in NAFLD are limited, the co-occurrence of conditions that lead to this compound formation (such as PCT) with features of metabolic syndrome suggests a potential area for future investigation.
Cardiovascular Disease:
Metabolic syndrome is a major risk factor for cardiovascular disease. mdpi.com The chronic low-grade inflammation and oxidative stress associated with metabolic syndrome can contribute to the development of cardiovascular complications. mdpi.com
While a direct causal link between this compound and cardiovascular disease has not been established, the association of disordered porphyrin metabolism with metabolic syndrome suggests an indirect relationship that warrants further exploration.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying isocoproporphyrin in biological samples?
- Methodological Answer : Ultra-high-performance liquid chromatography coupled with electrospray ionization exact mass tandem mass spectrometry (UHPLC-ESI-MS/MS) is the gold standard for detecting this compound derivatives. This method enables precise separation of isomers and quantification at trace levels (e.g., pg/mL) in complex matrices like urine or stool . Nuclear magnetic resonance (NMR) with shift reagents can further resolve structural ambiguities, particularly for distinguishing this compound from coproporphyrin isomers .
Q. How does this compound serve as a biomarker in porphyria cutanea tarda (PCT)?
- Methodological Answer : In PCT, fecal this compound is a diagnostic marker due to its accumulation from impaired decarboxylation of heme precursors. Researchers should validate its presence via stool porphyrin profiling using UHPLC-MS/MS and correlate results with urinary uroporphyrin levels and clinical symptoms (e.g., photosensitivity). Note: Absence of fecal this compound in acute neurovisceral presentations may rule out PCT .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data across clinical and toxicological studies?
- Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., extraction protocols) or inter-laboratory variability in MS/MS calibration. To mitigate this:
- Standardize protocols : Use isotopically labeled internal standards (e.g., deuterated this compound) for quantification .
- Cross-validate findings : Compare results across multiple detection platforms (e.g., NMR vs. MS) and cohorts (e.g., iron-overloaded vs. arsenic-exposed models) .
- Report metadata : Include details on sample storage conditions, pH adjustments, and matrix effects in publications to enable replication .
Q. What experimental designs are optimal for studying this compound’s role in metal toxicity?
- Methodological Answer : For mechanistic studies on metal-isocoproporphyrin interactions (e.g., arsenic or aluminum):
- In vitro models : Use primary hepatocyte cultures exposed to subchronic metal doses, with porphyrin profiling at timed intervals .
- In vivo models : Employ knockout mice (e.g., UROD mutants) to isolate decarboxylation defects. Measure fecal this compound alongside liver enzyme activity and oxidative stress markers .
- Data integration : Apply multivariate analysis to link this compound levels with metallomic and transcriptomic datasets .
Q. How can novel this compound metabolites be characterized and validated?
- Methodological Answer :
- Fragmentation patterns : Use high-resolution MS/MS to identify unique product ions (e.g., m/z 606.28 for this compound sulfonic acid) and compare with synthetic standards .
- Isotopic labeling : Track metabolic pathways by administering -labeled ALA (δ-aminolevulinic acid) to cell cultures and monitoring isotopic incorporation into this compound derivatives .
- Structural confirmation : Combine reductive alkylation with gas chromatography-MS (GC-MS) to confirm substituent order and side-chain modifications .
Research Design and Data Analysis
Q. What statistical approaches are recommended for analyzing this compound data in longitudinal studies?
- Methodological Answer :
- Mixed-effects models : Account for intra-individual variability in repeated measures (e.g., porphyrin levels over time in arsenic-exposed cohorts) .
- Machine learning : Train classifiers (e.g., random forests) to predict disease progression using this compound thresholds and co-variables (e.g., liver function tests) .
Q. How should researchers address ethical considerations in clinical studies involving this compound measurement?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
